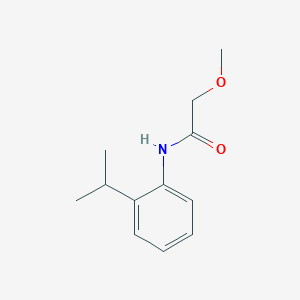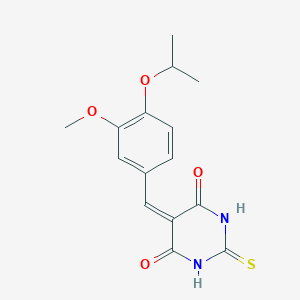![molecular formula C13H10N2S2 B5873877 2-[(2-pyridinylmethyl)thio]-1,3-benzothiazole CAS No. 83782-82-5](/img/structure/B5873877.png)
2-[(2-pyridinylmethyl)thio]-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-pyridinylmethyl)thio]-1,3-benzothiazole is a chemical compound that has gained significant attention in scientific research due to its potential medicinal properties. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is also known by its chemical abbreviation PMBT.
Mecanismo De Acción
The mechanism of action of PMBT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. PMBT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
PMBT has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. PMBT has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, PMBT has been found to have antioxidant properties, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of PMBT is its relatively simple synthesis method, which makes it readily available for laboratory experiments. However, PMBT is also known to be unstable in the presence of air and light, which can limit its use in certain experiments. Additionally, PMBT has a low solubility in water, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for research on PMBT. One area of interest is the development of new antibiotics based on the structure of PMBT. Another area of research is the use of PMBT as an anticancer agent, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of PMBT and its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's.
Métodos De Síntesis
The synthesis of PMBT involves a multi-step process that includes the reaction of 2-mercaptobenzothiazole with 2-chloromethylpyridine in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization to obtain PMBT in its pure form.
Aplicaciones Científicas De Investigación
PMBT has been extensively studied for its potential use in medicinal applications. It has been found to possess antitumor, anti-inflammatory, and antimicrobial properties. PMBT has also been shown to exhibit significant activity against drug-resistant bacteria, making it a promising candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
2-(pyridin-2-ylmethylsulfanyl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S2/c1-2-7-12-11(6-1)15-13(17-12)16-9-10-5-3-4-8-14-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICJEXBRMRRJTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354877 |
Source


|
| Record name | Benzothiazole, 2-[(2-pyridinylmethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83782-82-5 |
Source


|
| Record name | Benzothiazole, 2-[(2-pyridinylmethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5873818.png)
![N'-[3-bromo-4-(dimethylamino)benzylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5873822.png)
![4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5873829.png)
![methyl 2-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5873833.png)
![4-chloro-N-[1,1-dimethyl-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5873842.png)




![2-methoxy-6-{[(6-methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B5873886.png)


